

# Application Notes: **GSK3494245** for the Treatment of Experimental Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | GSK3494245 |           |  |  |
| Cat. No.:            | B11932695  | Get Quote |  |  |

#### Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, presents a significant global health challenge. Current therapeutic options are limited by toxicity, emerging resistance, and parenteral administration routes. **GSK3494245** (also known as DDD01305143) is a preclinical drug candidate developed through a collaboration between the University of Dundee and GlaxoSmithKline.[1][2] It is a potent and selective inhibitor of the Leishmania parasite's 20S proteasome, a critical cellular component for protein degradation and recycling.[1][3] By targeting the chymotrypsin-like activity of the proteasome's  $\beta$ 5 subunit, **GSK3494245** disrupts the parasite's cell cycle, leading to cell death.[1] These application notes provide a summary of the key data and protocols for researchers, scientists, and drug development professionals interested in the experimental use of **GSK3494245** for treating visceral leishmaniasis.

## **Mechanism of Action**

**GSK3494245** exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's proteasome.[1] This inhibition is achieved by binding to a site located between the  $\beta 4$  and  $\beta 5$  subunits of the proteasome.[1] This binding site is structurally distinct from that of the human proteasome, which accounts for the compound's selectivity.[1] The disruption of proteasome function leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis and parasite death.[1]





#### Click to download full resolution via product page

Caption: Mechanism of GSK3494245 action on Leishmania parasites.

# Data Presentation In Vitro Activity of GSK3494245

The in vitro potency of **GSK3494245** was assessed against the intracellular amastigote stage of various Leishmania strains. The half-maximal effective concentration (EC50) values demonstrate potent activity against both L. donovani and L. infantum.

| Leishmania Strain      | Assay Type              | EC50 (μM) [95% CI]    |
|------------------------|-------------------------|-----------------------|
| L. donovani (LV9)      | Intramacrophage (THP-1) | 0.014 [0.010 - 0.020] |
| L. donovani (DD8)      | Intramacrophage (THP-1) | 0.023 [0.016 - 0.034] |
| L. infantum (ITMAP263) | Intramacrophage (THP-1) | 0.018 [0.012 - 0.027] |

Data sourced from Wyllie et al., PNAS, 2019.

# In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral Leishmaniasis

The therapeutic efficacy of **GSK3494245** was evaluated in a BALB/c mouse model of visceral leishmaniasis (L. donovani, LV9). The compound was administered orally once daily for 10 days.



| Treatment Group | Dose (mg/kg) | Mean Parasite<br>Burden Reduction<br>(%) | Statistical<br>Significance (p-<br>value vs. vehicle) |
|-----------------|--------------|------------------------------------------|-------------------------------------------------------|
| GSK3494245      | 3            | >90                                      | 0.0441                                                |
| GSK3494245      | 10           | >95                                      | 0.0037                                                |
| GSK3494245      | 25           | >99                                      | <0.0001                                               |
| Miltefosine     | 25           | >99                                      | <0.0001                                               |
| Vehicle         | -            | 0                                        | -                                                     |

Data corresponds to Leishman Donovan Units (LDUs) and is sourced from Wyllie et al., PNAS, 2019.[4]

# Experimental Protocols In Vitro Intramacrophage Assay for GSK3494245 Potency Determination

This protocol describes a method to determine the half-maximal effective concentration (EC50) of **GSK3494245** against Leishmania donovani amastigotes within a human monocytic cell line (THP-1).



#### In Vitro Intramacrophage Assay Workflow



Click to download full resolution via product page

Caption: Workflow for determining the in vitro potency of GSK3494245.



#### Materials:

- Leishmania donovani promastigotes (e.g., LV9 strain)
- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- GSK3494245
- 96-well microplates
- Giemsa stain
- Microscope

#### Protocol:

- THP-1 Cell Culture and Differentiation:
  - Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
  - Seed THP-1 cells into 96-well plates at a density of 2.5 x 10<sup>4</sup> cells/well.
  - Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubate for 48 hours.
- Infection:
  - After differentiation, wash the cells with fresh medium.
  - Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.[5]
  - Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[5]



- · Compound Treatment:
  - Wash the infected cells to remove any remaining extracellular parasites.
  - Prepare serial dilutions of **GSK3494245** in RPMI-1640 with 10% FBS.
  - Add the compound dilutions to the infected cells and incubate for 48 hours.
- · Quantification of Parasite Burden:
  - After incubation, fix the cells with methanol and stain with Giemsa.
  - Determine the number of amastigotes per 100 macrophages by light microscopy.
  - Calculate the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

## In Vivo Mouse Model of Visceral Leishmaniasis

This protocol outlines the procedure for evaluating the efficacy of **GSK3494245** in a BALB/c mouse model of visceral leishmaniasis.



## In Vivo Efficacy Study Workflow Infection Infect BALB/c mice intravenously with L. donovani amastigotes **Treatment** Initiate treatment at day 7 post-infection Administer GSK3494245 orally once daily for 10 days Analysis Euthanize mice at day 21 post-infection Harvest livers Prepare liver impression smears Stain smears with Giemsa Calculate Leishman Donovan Units (LDU)

Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of GSK3494245.



#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes (e.g., from an infected hamster spleen)
- GSK3494245 formulated for oral administration
- Vehicle control
- Miltefosine (positive control)
- Giemsa stain
- Microscope

#### Protocol:

- Infection:
  - Infect BALB/c mice intravenously via the tail vein with approximately 2 x 10<sup>7</sup> L. donovani amastigotes.
- Treatment:
  - Seven days post-infection, randomize the mice into treatment groups (vehicle,
     GSK3494245 at various doses, and miltefosine).
  - Administer the compounds orally once daily for 10 consecutive days.
- Assessment of Parasite Burden:
  - On day 21 post-infection (4 days after the last dose), euthanize the mice.
  - Aseptically remove the livers and weigh them.
  - Prepare impression smears from the livers on glass slides.
  - Fix the smears with methanol and stain with Giemsa.



- Determine the parasite burden by calculating Leishman Donovan Units (LDU), where LDU
   = (number of amastigotes per 1000 host cell nuclei) x (organ weight in grams).[4]
- Data Analysis:
  - Calculate the mean LDU for each treatment group and determine the percentage of parasite burden reduction compared to the vehicle control group.
  - Perform statistical analysis (e.g., t-test) to determine the significance of the observed reductions.[4]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific laboratory conditions and parasite/cell line strains. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

## References

- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional analysis of THP-1 cells infected with Leishmania infantum indicates no activation of the inflammasome platform PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for the Analysis of Immune Responses to Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: GSK3494245 for the Treatment of Experimental Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11932695#gsk3494245-for-treating-experimental-visceral-leishmaniasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com